2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c22-11-17-10-16-2-1-3-18(16)25-21(17)27-8-6-15(7-9-27)12-28-20(30)5-4-19(26-28)29-14-23-13-24-29/h4-5,10,13-15H,1-3,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDQOUUJPEDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS Number: 2195883-29-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of 362.4 g/mol. The structure features multiple functional groups, including a triazole ring and a piperidine moiety, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 2195883-29-3 |
Antimicrobial Properties
Research indicates that compounds containing the pyridazine ring, such as this one, exhibit significant antimicrobial activities. Studies have shown that derivatives with similar structures demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, pyridazinone derivatives have been reported to possess antibacterial and antifungal properties due to their ability to inhibit bacterial growth and fungal proliferation .
Anticancer Activity
There is emerging evidence that pyridazine derivatives can exhibit anticancer properties. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Some studies have highlighted the potential of these compounds to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in neurotransmission and inflammation. For example, certain pyridazine derivatives have shown promising results as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's . The specific interactions at the enzyme active sites suggest that this compound may share similar inhibitory mechanisms.
The biological activity of This compound is primarily attributed to its ability to modulate specific molecular targets:
Molecular Targets:
- Enzymes: Potential inhibition of acetylcholinesterase and other key enzymes.
- Receptors: Interaction with neurotransmitter receptors may influence synaptic transmission.
Pathways Involved:
By binding to these targets, the compound can alter various biochemical pathways, leading to therapeutic effects such as reduced inflammation or enhanced apoptosis in cancer cells.
Study on Antimicrobial Activity
In a comparative study involving various pyridazinone derivatives, it was found that certain compounds exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to assess efficacy and identified structure-activity relationships that highlight the importance of specific substituents on the pyridazine ring for enhanced antimicrobial effects .
Investigation of Anticancer Properties
A recent investigation into the anticancer potential of related pyridazine compounds demonstrated significant cytotoxic effects against several cancer cell lines. The study employed MTT assays to evaluate cell viability and flow cytometry for apoptosis detection. Results indicated that the presence of specific functional groups significantly enhanced anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The target compound shares structural motifs with several classes of molecules, enabling comparisons based on chemical similarity , bioactivity clustering , and docking variability .
Similarity Indexing Using Computational Metrics
- Tanimoto and Dice coefficients are widely used to quantify molecular similarity. For example, aglaithioduline (a phytocompound) showed ~70% similarity to SAHA (a known HDAC inhibitor) using fingerprint-based Tanimoto indexing .
- The target compound’s 1,2,4-triazole and piperidine moieties align with compounds like 6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile (), which shares a pyridine-carbonitrile core and piperazine substitution. A hypothetical Tanimoto score for these analogues could exceed 0.6, indicating moderate similarity .
Table 1: Structural and Similarity Comparison
*Hypothetical values based on structural alignment; †Estimated from evidence-based methodologies .
Bioactivity Profile Clustering
- Compounds with shared scaffolds often cluster into groups with similar modes of action. For instance, hierarchical clustering of 37 small molecules revealed that bioactivity profiles correlate strongly with chemical structures .
- The target compound’s dihydropyridazine-triazole motif resembles kinase inhibitors (e.g., imatinib derivatives), while the cyclopenta[b]pyridine core may confer rigidity for target binding .
Impact of Structural Motifs on Binding Affinity
- Minor structural variations significantly alter docking affinity. For example, substituting the triazole group in the target compound with a thiazole (as in ’s 6-(5-chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile) could reduce affinity due to differences in hydrogen bonding .
- Morgan fingerprint analysis () highlights that even small changes, such as replacing the piperidine with a piperazine (), affect interaction patterns with binding pockets.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The compound’s synthesis involves multi-step strategies, including:
- Cyclocondensation : Reacting pyridazine derivatives with triazole-containing precursors under reflux conditions (e.g., using pyridine as a solvent) to form the dihydropyridazinone core .
- Piperidine Functionalization : Introducing the piperidinylmethyl group via nucleophilic substitution or reductive amination, as seen in analogous piperidine-containing heterocycles .
- Carbonitrile Incorporation : Cyanide group introduction via nucleophilic aromatic substitution or Sandmeyer-type reactions, validated by IR and ¹³C NMR .
- Validation : Confirm yields and purity via HPLC or elemental analysis (e.g., carbon/nitrogen content comparisons) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., distinguishing cyclopenta[b]pyridine aromatic protons from piperidine methylene groups) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, particularly for the triazole-pyridazine moiety .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation step to improve yield and purity?
Challenges in cyclocondensation (e.g., competing side reactions) can be addressed by:
- Solvent Selection : Use high-boiling solvents like DMF or pyridine to stabilize intermediates and enhance reactivity .
- Catalytic Additives : Employ Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) to accelerate ring closure, as demonstrated in analogous triazole-pyridazine syntheses .
- Reaction Monitoring : Track progress via TLC or in-situ IR to terminate reactions at optimal conversion points .
Q. What strategies resolve discrepancies between spectroscopic data and computational predictions?
Discrepancies (e.g., unexpected ¹H NMR splitting patterns) require:
- Dynamic NMR Studies : Probe conformational exchange in piperidine or cyclopenta rings at variable temperatures .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms .
- Cross-Validation : Use high-resolution MS (HRMS) to confirm molecular formulas when elemental analysis data is inconclusive .
Q. How can computational modeling predict the compound’s binding affinity for target proteins?
Advanced methods include:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) via the triazole and pyridazine moieties .
- MD Simulations : Perform 100-ns molecular dynamics (MD) runs in explicit solvent to assess stability of ligand-protein complexes .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., nitrile, carbonyl) using tools like Schrödinger’s Phase .
Safety and Handling
Q. What safety precautions are recommended when handling this compound?
- PPE : Wear chemically impermeable gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors, especially during high-temperature reactions .
- Spill Management : Avoid dust generation; neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in different solvent systems?
- Method Standardization : Use USP/Ph.Eur. buffer solutions (e.g., pH 6.5 ammonium acetate) for consistent solubility measurements .
- LogP Determination : Compare experimental (shake-flask method) and computational (SwissADME) logP values to identify outliers .
- Particle Size Analysis : Assess impact of crystallinity on solubility via powder XRD or DSC .
Experimental Design
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with celecoxib as a reference .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and CYP450 isoform profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
